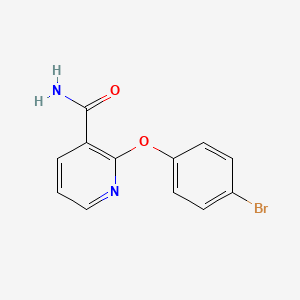

2-(4-Bromophenoxy)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrN2O2 |

|---|---|

Molecular Weight |

293.12 g/mol |

IUPAC Name |

2-(4-bromophenoxy)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) |

InChI Key |

HHCXLTODXIVUIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenoxy Nicotinamide and Analogs

Established Synthetic Pathways for Nicotinamide (B372718) Derivatives

The synthesis of nicotinamide derivatives is a well-explored area of organic chemistry, driven by the significant biological activities exhibited by this class of compounds. rsc.orgresearchgate.net Methodologies range from traditional heating to modern, energy-efficient techniques.

Conventional Synthetic Approaches

Conventional methods for synthesizing nicotinamide derivatives often involve the amidation of a corresponding nicotinic acid or its ester. A classic approach is the condensation reaction between a pyridine (B92270) carboxylic acid and an amine, facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov This method is widely used for creating a diverse range of nicotinamide scaffolds.

Another common strategy begins with precursors like 2-chloronicotinonitrile. This starting material can be hydrolyzed to 2-chloronicotinamide (B82574), for instance, by heating in concentrated sulfuric acid followed by quenching with ammonia (B1221849). chemicalbook.com The resulting 2-chloronicotinamide can then undergo further substitution reactions. Similarly, 2-chloronicotinic acid and its derivatives serve as crucial intermediates for various pesticides and medicines. google.comresearchgate.net The synthesis often starts from materials like 2,6-dichloro-hydrochloric acid, proceeding through steps of esterification, nucleophilic substitution, and hydrolysis to yield the desired products. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, offering significantly reduced reaction times and improved yields. asianpubs.orgnih.gov This technique has been successfully applied to the one-pot synthesis of nicotinamide analogs using dilute hydrochloric acid as a catalyst. asianpubs.org The use of microwave irradiation enhances the reaction rate due to thermal and kinetic effects that are rapidly achieved when the reaction mixture is exposed to the microwave field. nih.gov For example, in the synthesis of coumarin-based 1,2,3-triazole derivatives, the microwave irradiation method provided yields of 80–90% compared to 68–79% for the conventional method. nih.gov This efficiency makes it an environmentally friendly and green approach to chemical synthesis. asianpubs.orgnih.gov

| Method | Key Features | Typical Reaction Time | Yield Improvement | Reference |

| Conventional | Use of coupling agents (EDCI, HOBt), heating | 2-24 hours | Baseline | rsc.orgnih.gov |

| Microwave-Assisted | Rapid heating, reduced side reactions | Minutes to hours | Significant increase | asianpubs.orgnih.gov |

Strategies for Incorporating Phenoxy and Bromo-Substituted Aryl Moieties

A key structural feature of 2-(4-Bromophenoxy)nicotinamide is the diaryl ether linkage. The formation of this C-O bond is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol.

In the context of synthesizing the target molecule, the Ullmann ether synthesis would involve the reaction of a 2-halonicotinic acid derivative (e.g., 2-chloronicotinic acid) with 4-bromophenol. wikipedia.org Traditional Ullmann reactions often require high temperatures (over 200 °C) and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgarkat-usa.org For instance, an air-stable Cu(I) catalyst has been used for O-arylation in non-polar solvents like toluene, with the highest yields achieved with electron-poor aryl bromides and electron-rich phenols. arkat-usa.org The reaction mechanism involves the in-situ formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

The synthesis of the precursor, 2-(4-bromophenoxy)nicotinic acid, is a critical step. uni.lu This intermediate can then be converted to the final amide product. An analogous synthesis has been reported for 2-(4-bromophenoxy)acetohydrazide, where the ether linkage is formed by reacting p-bromophenol with methyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate. mdpi.com This highlights the general applicability of forming the phenoxy linkage prior to modifying the carboxyl group.

Advanced Synthetic Techniques in Nicotinamide Derivative Synthesis

Beyond established methods, advanced techniques offer greater efficiency, modularity, and access to novel chemical structures.

Application of Click Chemistry Principles

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The classic example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.org This principle has been applied to the synthesis of novel nicotinamide derivatives. For example, a series of nicotinimidamides were synthesized via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction. rsc.orgresearchgate.net This efficient, one-pot methodology demonstrates the power of click chemistry to rapidly assemble complex molecular architectures from simple building blocks. rsc.org

Condensation Reactions in Scaffold Assembly

Condensation reactions are fundamental to the synthesis of the amide bond in nicotinamide derivatives. nih.gov A widely used method involves activating a carboxylic acid (such as 2-(4-bromophenoxy)nicotinic acid) with a coupling agent, which is then attacked by an amine (or ammonia for the primary amide). Common activating agents include carbodiimides like EDCI, often used with an additive like HOBt to prevent side reactions and improve efficiency. nih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at cool temperatures to control the reaction rate. nih.gov

More recently, biocatalysis has emerged as a green and efficient alternative for amide bond formation. rsc.orgresearchgate.netrsc.org Enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), have been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines in continuous-flow microreactors. rsc.orgresearchgate.netrsc.org This approach offers high yields (81.6–88.5%) and drastically reduced reaction times (from 24 hours to 35 minutes) compared to batch processes, all while using environmentally friendly solvents. rsc.orgresearchgate.netrsc.org

| Reagent/Catalyst | Description | Application | Reference |

| EDCI/HOBt | Chemical coupling agents | Activate carboxylic acids for amidation. | nih.gov |

| Novozym® 435 | Lipase enzyme | Biocatalyst for amidation in green solvents. | rsc.orgrsc.org |

Structure Activity Relationship Sar Studies of 2 4 Bromophenoxy Nicotinamide Analogs

Influence of Nicotinamide (B372718) Core Modifications on Biological Activity

The nicotinamide core is a pivotal component of 2-(4-bromophenoxy)nicotinamide, and modifications to this heterocyclic system can significantly impact biological activity. Studies on related nicotinamide derivatives have demonstrated that even subtle changes to this core can lead to substantial differences in potency and selectivity.

In the context of designing novel inhibitors for various enzymes, the nicotinamide scaffold serves as a versatile template. For instance, in the development of xanthine (B1682287) oxidase inhibitors, a series of N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives were synthesized and evaluated. A key finding from this research was that the isomeric position of the carboxamide group on the pyridine (B92270) ring was a critical determinant of activity. The isonicotinamide (B137802) series, where the substituent is at the 4-position of the pyridine ring, was found to be considerably more effective than the corresponding nicotinamide series (3-position). nih.gov This suggests that the orientation of the carboxamide group and the nitrogen atom of the pyridine ring plays a significant role in the interaction with the target enzyme. nih.gov

The following table summarizes the influence of nicotinamide core modifications on the biological activity of related compound series:

| Modification | Observed Effect on Biological Activity | Compound Series | Reference |

| Isomeric position of the carboxamide group | Isonicotinamide (4-position) derivatives showed significantly higher inhibitory activity against xanthine oxidase compared to nicotinamide (3-position) derivatives. | N-(4-alkoxy-3-cyanophenyl)nicotinamide/isonicotinamide | nih.gov |

Impact of Phenoxy Linker and Substituent Variations on Pharmacological Profile

Research on 2-phenoxybenzamides, which share a similar diaryl ether linkage, has provided valuable insights into the role of the phenoxy group and its substituents. In a study focused on developing antiplasmodial agents, it was found that the nature and position of substituents on the phenoxy ring had a profound impact on activity. For example, the replacement of a 4-fluorophenoxy group with other functionalities was explored to understand their influence on antiplasmodial efficacy. mdpi.com

In a series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides developed as anti-inflammatory agents, a clear SAR trend emerged regarding the electronic nature of the substituents on the phenyl ring. researchgate.net Compounds bearing electron-withdrawing groups at the para-position, such as chloro (Cl), bromo (Br), and nitro (NO2), exhibited significantly potent anti-inflammatory activity. researchgate.net This suggests that a reduction in electron density on the phenyl ring is beneficial for the observed biological effect. Conversely, the introduction of alkyl groups on the phenyl moiety led to a decrease in anti-inflammatory activity. researchgate.net

These findings underscore the importance of the electronic and steric properties of the substituents on the phenoxy ring. The presence of an electron-withdrawing group, such as the bromine atom in 2-(4-bromophenoxy)nicotinamide, appears to be a key feature for enhancing the biological activity in certain therapeutic contexts.

The table below illustrates the impact of substituent variations on the phenoxy ring on the anti-inflammatory activity of a related series of compounds:

| Substituent at para-position of Phenyl Ring | Observed Anti-inflammatory Activity | Compound Series | Reference |

| -Cl (Chloro) | Potent | 2-hydroxy-N-(4-substituted phenyl)nicotinamides | researchgate.net |

| -Br (Bromo) | Potent | 2-hydroxy-N-(4-substituted phenyl)nicotinamides | researchgate.net |

| -NO2 (Nitro) | Potent | 2-hydroxy-N-(4-substituted phenyl)nicotinamides | researchgate.net |

| Alkyl groups | Less potent | 2-hydroxy-N-(phenyl)nicotinamide | researchgate.net |

Role of Bromine Atom in Modulating Compound Activity

The bromine atom at the 4-position of the phenoxy ring in 2-(4-bromophenoxy)nicotinamide is not merely a placeholder but plays a significant role in modulating the compound's activity. As a halogen, bromine is an electron-withdrawing group that can influence the electronic environment of the entire molecule.

As highlighted in the SAR studies of 2-hydroxy-N-(4-substituted phenyl)nicotinamides, the presence of a bromo substituent at the para-position of the phenyl ring was associated with potent anti-inflammatory activity. researchgate.net This effect can be attributed to several factors. The electron-withdrawing nature of bromine can enhance the acidity of the N-H bond of the amide or alter the charge distribution across the aromatic rings, which could be crucial for binding to a biological target.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on another molecule. This interaction can contribute to the binding affinity of the compound for its target protein.

Stereochemical Considerations in Analogue Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design of new therapeutic agents. The biological activity of a chiral compound can be highly dependent on its stereoisomeric form, as stereoisomers can exhibit different affinities for and interactions with chiral biological macromolecules such as enzymes and receptors.

While 2-(4-bromophenoxy)nicotinamide itself is not chiral, the introduction of chiral centers into its analogs can lead to the formation of enantiomers or diastereomers with potentially distinct pharmacological properties. For instance, if a substituent introduced on the nicotinamide or phenoxy moiety contains a chiral center, it would be essential to investigate the activity of the individual stereoisomers.

Studies on other classes of compounds have consistently demonstrated the profound impact of stereochemistry on biological activity. For example, in a series of 3-Br-acivicin isomers and derivatives, it was found that the stereochemistry played a pivotal role in their antimalarial activity. researchgate.net Only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial effects, suggesting that a stereoselective uptake mechanism might be involved. researchgate.net

Preclinical Pharmacological Investigations of 2 4 Bromophenoxy Nicotinamide Derivatives

Enzyme Inhibition and Modulation Studies

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that links the Krebs cycle to the electron transport chain. nih.govcabidigitallibrary.org A class of fungicides known as SDH inhibitors (SDHIs), which includes carboxamides, acts by blocking this enzyme. cabidigitallibrary.orgresearchgate.net These inhibitors specifically target and bind to the ubiquinone-binding site (Q-site) within the SDH complex. cabidigitallibrary.org This action obstructs the transfer of electrons from succinate to ubiquinone, thereby inhibiting mitochondrial respiration and the oxidation of succinate to fumarate. cabidigitallibrary.org While direct studies on 2-(4-Bromophenoxy)nicotinamide are limited in this context, its nature as a carboxamide suggests a potential for a similar mechanism of action, a principle widely exploited in the development of agricultural fungicides. cabidigitallibrary.org Inhibition of SDH can lead to cell death and has been explored as a strategy to potentiate the efficacy of anticancer therapies by stimulating the formation of reactive oxygen species. nih.gov

Kinase Inhibition (e.g., ROCK, CK1)

Research has revealed that the nicotinamide (B372718) scaffold can exhibit inhibitory activity against certain protein kinases. nih.gov Specifically, nicotinamide itself has been identified as a dual inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and casein kinase 1 (CK1). nih.gov The two isoforms of ROCK, ROCK1 and ROCK2, are key regulators of cellular functions like cell motility and contraction. nih.gov The inhibition of ROCK and CK1 by nicotinamide has been shown to promote the differentiation of human embryonic stem cells into pancreatic progenitors. nih.gov This suggests that derivatives such as 2-(4-Bromophenoxy)nicotinamide could be engineered to target these or other kinases with greater potency and selectivity, offering therapeutic avenues in regenerative medicine and other fields where kinase signaling is dysregulated.

| Kinase Target | Reported Inhibitor | Potential Cellular Outcome |

| ROCK | Nicotinamide | Modulation of cell contraction and migration nih.govnih.gov |

| CK1 | Nicotinamide | Promotion of pancreatic cell differentiation nih.gov |

Poly(ADP-ribose) Polymerase (PARP) and Sirtuin (SIRT) Activity Modulation

The activities of both Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs) are intrinsically linked to NAD+ availability, as both families of enzymes use NAD+ as a substrate. nih.govnih.gov PARPs are crucial for DNA repair, while SIRTs are NAD+-dependent deacetylases that regulate a wide array of cellular processes, including metabolism, inflammation, and aging. nih.govnih.gov

The modulation of NAMPT activity by 2-(4-Bromophenoxy)nicotinamide derivatives has direct downstream consequences for PARP and SIRT function.

NAMPT Inhibition: By depleting the cellular NAD+ pool, NAMPT inhibitors cause a subsequent reduction in the activity of both PARPs and SIRTs. nih.govnih.gov A decline in NAD+ levels due to enhanced PARP activity, for example after significant DNA damage, is known to correlate with downregulated sirtuin activity. nih.govresearchgate.net

NAMPT Positive Allosteric Modulation: Conversely, by increasing cellular NAD+ concentrations, N-PAMs can enhance the activity of SIRTs. nih.gov This antagonistic crosstalk between the PARP and SIRT signaling pathways represents a key therapeutic target for managing conditions associated with metabolic and age-related diseases. nih.govresearchgate.net

This indirect modulation underscores the central role of NAMPT in governing the activity of major NAD+-consuming enzymes, thereby influencing fundamental cellular responses to stress and damage.

In Vitro Biological Activity Assessments

The in vitro biological activities of 2-(4-Bromophenoxy)nicotinamide and its derivatives have been explored across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. These studies provide foundational knowledge about the compounds' potential efficacy and spectrum of action at the cellular level.

A growing body of research highlights the potential of nicotinamide derivatives as cytotoxic agents against various human cancer cell lines. Studies have demonstrated that these compounds can induce cell death through mechanisms such as apoptosis and autophagy.

Newly synthesized nicotinamide derivatives have shown considerable in vitro antitumor properties. For instance, certain 2-substituted-4,6-diaryl-3-pyridinecarboxamides, which are derivatives of nicotinamide, have demonstrated moderate activity against a panel of 59 human tumor cell lines, including those for leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. researchtrends.net Notably, all tested nicotinamide derivatives in one study showed promising antitumor properties against the MDA-MB-231/ATCC breast cancer cell line. researchtrends.net

In another study, a series of diamides derivatives containing a nicotinamide unit were synthesized and evaluated for their cytotoxic activities against human lung cancer cell lines (NCI-H460, A549, and NCI-H1975). Current time information in Pasuruan, ID. Several of these compounds exhibited significant inhibitory activities, with some showing higher cytotoxic effects against the tested lung cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in vitro. Current time information in Pasuruan, ID. Similarly, novel nicotinamide derivatives have been evaluated against B16F10, MCF-7, and A549 cancer cell lines, with some compounds exhibiting higher cytotoxicity than the reference compound BG45. nih.gov These potent compounds also displayed significant selectivity, being more toxic to cancer cells than to normal human embryonic kidney (HEK-293) cell lines. nih.gov

A specific nicotinamide analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), demonstrated remarkable cytotoxic effects against HepG2 and MCF-7 cancer cell lines, with IC50 values outperforming the standard drug Sorafenib. researchgate.net Furthermore, some newly synthesized nicotinamide derivative compounds have been shown to have a significant cytotoxic effect on MCF-7 human breast cancer cells, with one compound, N4, having an IC50 value of 12.1 μM. mdpi.com

The induction of autophagic cell death is another mechanism through which anticancer agents can exert their effects. While the direct induction of autophagic cell death by 2-(4-Bromophenoxy)nicotinamide derivatives is not extensively documented, related compounds have been shown to influence this pathway. For example, some compounds can induce autophagy in cancer cells, which in some contexts can lead to cell death. nih.gov The interplay between autophagy and apoptosis is complex; for instance, the inhibition of autophagy has been shown to promote apoptosis in malignant neuroblastoma cells. niscpr.res.in This suggests that modulating autophagy could be a viable strategy for cancer therapy, and nicotinamide derivatives may play a role in this process.

Interactive Data Table: Cytotoxicity of Nicotinamide Derivatives in Cancer Cell Lines

| Compound Class | Cell Line(s) | Key Findings | Reference |

| 2-substituted-4,6-diaryl-3-pyridinecarboxamides | 59 human tumor cell lines | Moderate activity against most cell lines; promising activity against MDA-MB-231/ATCC (breast cancer). | researchtrends.net |

| Nicotinamide-based diamides | NCI-H460, A549, NCI-H1975 (lung cancer) | Some compounds showed higher cytotoxicity than 5-FU. | Current time information in Pasuruan, ID. |

| Novel nicotinamide derivatives | B16F10, MCF-7, A549 | Some compounds exhibited higher cytotoxicity than reference BG45 and selectivity for cancer cells over normal cells. | nih.gov |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | HepG2, MCF-7 | Outperformed Sorafenib in cytotoxic effects. | researchgate.net |

| Nicotinamide derivative N4 | MCF-7 (breast cancer) | IC50 value of 12.1 μM. | mdpi.com |

Nicotinamide and its derivatives have been investigated for their potential as antimicrobial agents, demonstrating a range of activities against bacteria, fungi, and to a lesser extent, viruses.

Antibacterial Activity: Newly synthesized nicotinamide derivatives have demonstrated notable antibacterial properties. For example, certain derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. In one study, newly designed nicotinamide derivatives were synthesized and tested for their antibacterial activity, with one compound, ND4, being identified as a potent inhibitor candidate against Enterococcus faecalis. nih.gov Another study reported that newly synthesized nicotinamide-based compounds were particularly effective against Gram-negative strains, especially Pseudomonas aeruginosa. nih.gov

The antimicrobial efficacy of niacinamide (a form of vitamin B3) has been shown to involve the arrest of the microbial cell cycle. nih.gov At high concentrations, niacinamide can inhibit the growth of and even kill various pathogenic bacteria. nih.gov

Antifungal Activity: Several nicotinamide derivatives have been reported to possess significant antifungal activities. Some have been developed and commercialized as fungicides for agricultural use. researchgate.net For instance, a series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibited weak to moderate antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net Another study focusing on N-(thiophen-2-yl) nicotinamide derivatives found that some of these compounds displayed excellent fungicidal activities against certain plant pathogens. nih.gov

Furthermore, research into nicotinamide derivatives has led to the identification of compounds with potent antifungal activity against human pathogens like Candida albicans, including fluconazole-resistant strains. nih.gov

Antiviral Activity: The antiviral activity of 2-(4-Bromophenoxy)nicotinamide derivatives is a less explored area of research. However, studies on related structures provide some insights. For example, new analogues of 5-bromo-2'-deoxyuridine, which share a bromo-substitution pattern, have been synthesized and evaluated for their antiviral activity. nih.gov Some of these derivatives showed strong activity against the herpes virus Pseudorabies virus (PsRV) and moderate activity against Herpes Simplex Virus-1 (HSV-1). nih.gov While these findings are not directly on nicotinamide derivatives, they suggest that the bromo-functional group can be a key feature in the design of antiviral agents.

Interactive Data Table: Antimicrobial Spectrum of Nicotinamide Derivatives

| Activity | Organism(s) | Key Findings | Reference |

| Antibacterial | Enterococcus faecalis | ND4 identified as a potent inhibitor. | nih.gov |

| Antibacterial | Pseudomonas aeruginosa | Newly synthesized nicotinamides showed particular effectiveness. | nih.gov |

| Antifungal | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Weak to moderate activity from nicotinamide-1,3,4-oxadiazole derivatives. | researchgate.net |

| Antifungal | Plant pathogens | N-(thiophen-2-yl) nicotinamide derivatives showed excellent fungicidal activity. | nih.gov |

| Antifungal | Candida albicans (including fluconazole-resistant strains) | Certain nicotinamide derivatives demonstrated potent activity. | nih.gov |

| Antiviral | Herpes virus (PsRV, HSV-1) | 5-bromo-2'-deoxyuridine analogues showed strong to moderate activity. | nih.gov |

Nicotinamide and its derivatives have emerged as promising agents for neuroprotection in a variety of contexts, including ischemic brain damage and neurodegenerative diseases. Their mechanisms of action are multifaceted, often involving the modulation of cellular energy, inflammatory responses, and apoptosis.

In models of ischemia-induced brain damage, nicotinamide has been shown to significantly reduce brain infarctions and improve neurological outcomes. wikipedia.org It helps to prevent energy depletion by facilitating the production of adenosine (B11128) triphosphate (ATP) in neurons during cerebral ischemia. wikipedia.org Furthermore, nicotinamide can block cellular inflammatory responses and inhibit both early and late stages of apoptosis. wikipedia.org

The neuroprotective effects of nicotinamide are also linked to its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. wikipedia.org By boosting NAD+ levels, nicotinamide can support neuronal survival in various neurodegenerative conditions. wikipedia.org It has been shown to protect against oxidative stress and prevent programmed cell death induced by nitric oxide toxicity. wikipedia.org

In the context of excitotoxicity, high doses of nicotinamide have demonstrated neuroprotective capabilities. nih.gov Both nicotinamide and its metabolite, 1-methylnicotinamide, have been shown to reduce NMDA-induced toxicity in primary cultures of rat cerebellar granule cells. nih.gov These effects are associated with a reduction in excitotoxicity-induced calcium influx and oxidative stress. nih.gov

Mechanistic Insights into Cellular Effects

The diverse biological activities of 2-(4-Bromophenoxy)nicotinamide derivatives stem from their ability to interact with multiple cellular targets and pathways. While specific mechanistic studies on this exact compound are limited, research on the broader class of nicotinamide derivatives provides significant insights.

A key mechanism of action for many nicotinamide derivatives is the inhibition of specific enzymes. For example, some derivatives have been designed as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov By inhibiting HDACs, these compounds can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Another important target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. researchgate.net Inhibition of VEGFR-2 by nicotinamide derivatives can suppress the formation of new blood vessels that tumors need to grow.

In the context of their anticancer effects, nicotinamide derivatives have been shown to induce cell cycle arrest at various phases, such as the G0/G1 or G2/M phase, leading to an inhibition of cell proliferation. researchgate.net This is often followed by the induction of apoptosis, or programmed cell death, which is a crucial mechanism for eliminating cancer cells.

The antimicrobial effects of nicotinamide derivatives can be attributed to several mechanisms, including the disruption of the microbial cell wall and the inhibition of essential enzymes. nih.gov For instance, some antifungal nicotinamide derivatives are thought to work by disrupting the fungal cell wall. nih.gov

The neuroprotective effects of nicotinamide are largely attributed to its role in maintaining cellular energy homeostasis and reducing oxidative stress. wikipedia.org As a precursor to NAD+, nicotinamide plays a vital role in mitochondrial function and the production of ATP. wikipedia.org By replenishing NAD+ levels, nicotinamide can counteract the energy depletion that occurs during ischemic events and in neurodegenerative diseases, thereby protecting neurons from damage and death. wikipedia.org

Computational Chemistry and Molecular Modeling Studies of 2 4 Bromophenoxy Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in optimizing molecular geometry and calculating vibrational frequencies and thermodynamic parameters. irjweb.comaimspress.com For a molecule like 2-(4-Bromophenoxy)nicotinamide, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. irjweb.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy gap between these two orbitals (ELUMO - EHOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron to an unoccupied orbital. nih.gov

For 2-(4-Bromophenoxy)nicotinamide, the HOMO would likely be distributed across the electron-rich nicotinamide (B372718) and bromophenoxy rings. The electron-withdrawing nature of the bromine atom and the ether linkage would influence the energy levels. The LUMO is typically located over the π-antibonding systems of the aromatic rings. DFT calculations on related nicotinamide derivatives provide a reference for the expected values of these quantum chemical descriptors. mdpi.comnih.gov A smaller HOMO-LUMO gap generally correlates with enhanced bioactivity in certain contexts. aimspress.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for an Analogous Nicotinamide Derivative

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.48 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |

| Global Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | -μ | 4.05 |

Note: Values are representative and based on calculations for analogous heterocyclic amine structures reported in the literature. irjweb.com Actual values for 2-(4-Bromophenoxy)nicotinamide would require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its behavior in electrophilic and nucleophilic reactions. aimspress.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). nih.gov

In an MEP map of 2-(4-Bromophenoxy)nicotinamide, the most negative regions (red) would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making them key sites for hydrogen bond acceptance. nih.gov The hydrogen atom of the amide group (-CONH2) would represent a region of positive potential (blue), acting as a hydrogen bond donor. The bromine atom would also introduce a region of slight negative potential (a sigma-hole might create a positive region). Understanding these electrostatic features is critical for predicting how the molecule will orient itself within a protein's binding pocket.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is extensively used to understand structure-activity relationships (SAR) and to screen for potential drug candidates. nih.govtandfonline.com

Docking studies on various nicotinamide derivatives have revealed their potential to inhibit a range of biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. tandfonline.comnih.gov These studies provide a blueprint for how 2-(4-Bromophenoxy)nicotinamide might interact with such a target.

In the ATP-binding pocket of the VEGFR-2 kinase domain, nicotinamide-based inhibitors typically form a conserved set of interactions. The nicotinamide core often acts as a hinge-binder, forming crucial hydrogen bonds with backbone residues in the hinge region of the kinase, such as Cys919. nih.gov The amide group can form additional hydrogen bonds with residues like Asp1046 in the DFG motif. mdpi.com

The 2-(4-Bromophenoxy) portion of the molecule would extend into a more solvent-exposed or hydrophobic region of the binding site. The bromophenyl group could engage in hydrophobic or π-stacking interactions with nonpolar amino acid residues. The ether oxygen might act as an additional hydrogen bond acceptor. The bromine atom could form halogen bonds, which are specific noncovalent interactions that can enhance binding affinity.

Table 2: Predicted Ligand-Target Interactions for a Nicotinamide-Based Inhibitor in the VEGFR-2 Kinase Domain

| Interacting Residue (VEGFR-2) | Interaction Type | Moiety of Inhibitor Involved |

|---|---|---|

| Cys919 | Hydrogen Bond | Pyridine Nitrogen (Hinge Binding) |

| Glu885 | Hydrogen Bond | Amide N-H |

| Asp1046 | Hydrogen Bond | Amide N-H |

| Val848, Ala866, Leu1035 | Hydrophobic Interaction | Phenyl Ring |

| Ile1025, Leu840 | Hydrophobic Interaction | Substituted Groups on Phenyl Ring |

Note: This table is based on docking studies of known nicotinamide-based VEGFR-2 inhibitors like Sorafenib and other designed analogs. mdpi.comnih.gov The interactions for 2-(4-Bromophenoxy)nicotinamide would be analogous.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Structure-based virtual screening utilizes molecular docking to assess a library of compounds against a protein target of known 3D structure.

A compound like 2-(4-Bromophenoxy)nicotinamide would be a component of a larger virtual library of nicotinamide derivatives. Such libraries are screened against various therapeutic targets. For instance, virtual screening campaigns have successfully identified novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from large compound databases. nih.govacs.org In such a campaign, a library containing thousands to millions of compounds, including 2-(4-Bromophenoxy)nicotinamide, would be docked into the NAMPT active site. The compounds would then be ranked based on their docking scores and predicted binding poses. Top-ranking "hits" are then selected for experimental validation, demonstrating the power of virtual screening to accelerate the discovery of new lead compounds.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 2-(4-Bromophenoxy)nicotinamide |

| N-Phenylnicotinamide |

| Sorafenib |

| Adenosine (B11128) triphosphate (ATP) |

| Nicotinamide |

Lack of Specific Research Data for Computational Studies of 2-(4-Bromophenoxy)nicotinamide

Following a comprehensive search of publicly available scientific literature, no specific research articles or data could be found pertaining to the computational chemistry and molecular modeling of the compound 2-(4-Bromophenoxy)nicotinamide . The specified areas of inquiry, namely "Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes" and "Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Derivative Design," yielded no studies focused on this particular molecule.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or an in-depth analysis for the specified subsections. The scientific community has not published research that would allow for an authoritative discussion on the molecular dynamics of 2-(4-Bromophenoxy)nicotinamide when complexed with proteins, nor on the use of cheminformatics and QSAR for the design of its derivatives.

While the principles of MD simulations and QSAR are widely applied in drug discovery and computational chemistry, their specific application to 2-(4-Bromophenoxy)nicotinamide has not been documented in the accessible literature. Generating content on these topics for this specific compound would require non-existent data and would amount to speculation.

Target Identification and Mode of Action Elucidation for 2 4 Bromophenoxy Nicotinamide

Strategies for Direct Target Identification

Direct target identification methods aim to physically isolate and identify the specific biomolecules that interact with a compound of interest. These approaches are powerful tools for providing concrete evidence of target engagement.

Affinity chromatography is a well-established technique for purifying and identifying the binding partners of a small molecule. rsc.org To apply this method to 2-(4-Bromophenoxy)nicotinamide, the compound would first be immobilized on a solid support, such as agarose (B213101) beads. This is typically achieved by synthesizing a derivative of the compound that incorporates a linker arm suitable for covalent attachment to the matrix, without compromising its binding affinity to its target proteins.

The general workflow for this approach would be as follows:

Probe Synthesis: A derivative of 2-(4-Bromophenoxy)nicotinamide with a reactive functional group for immobilization would be synthesized.

Immobilization: The synthesized probe would be covalently coupled to a solid support, creating an affinity matrix.

Protein Incubation: A cell lysate or tissue extract containing potential target proteins would be passed over the affinity matrix.

Washing: Non-specifically bound proteins would be washed away with a series of buffers.

Elution: Specifically bound proteins would be eluted from the matrix, often by using a high concentration of the free compound or by changing the buffer conditions.

Identification: The eluted proteins would be identified using techniques such as mass spectrometry.

This method has been successfully used to identify the targets of various bioactive small molecules and could be a primary strategy for 2-(4-Bromophenoxy)nicotinamide. rsc.org

Table 1: Hypothetical Affinity Chromatography Workflow for 2-(4-Bromophenoxy)nicotinamide

| Step | Description |

| Probe Synthesis | Synthesize a derivative of 2-(4-Bromophenoxy)nicotinamide with a linker. |

| Immobilization | Covalently attach the probe to agarose beads. |

| Incubation | Pass cell lysate over the beads to allow for protein binding. |

| Washing | Remove non-specific proteins with wash buffers. |

| Elution | Elute target proteins using a competitive ligand or pH change. |

| Analysis | Identify eluted proteins via mass spectrometry. |

Chemical proteomics encompasses a range of techniques that utilize chemical probes to study protein function and interaction in complex biological samples. Two prominent methods are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).

Activity-Based Protein Profiling (ABPP): ABPP is particularly useful for identifying enzyme targets. This technique employs small molecule probes that covalently bind to the active sites of specific enzyme classes. drughunter.com If 2-(4-Bromophenoxy)nicotinamide were suspected to target a particular class of enzymes, a reactive probe based on its structure could be designed. This probe would typically include a reactive group (a "warhead") that forms a covalent bond with the target enzyme and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. Competitive ABPP is a variation where the ability of 2-(4-Bromophenoxy)nicotinamide to compete with a broad-spectrum probe for binding to a target enzyme is measured, providing insights into its target engagement and selectivity.

Compound-Centric Chemical Proteomics (CCCP): CCCP aims to identify the cellular targets of a bioactive compound by creating a probe that mimics the compound itself. nih.gov This often involves the use of photo-affinity labeling, where a photo-reactive group is incorporated into the structure of 2-(4-Bromophenoxy)nicotinamide. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins. The tagged proteins can then be isolated and identified. This approach has been instrumental in identifying targets for a wide range of small molecules. nih.govnih.gov

Table 2: Comparison of Chemical Proteomics Techniques for 2-(4-Bromophenoxy)nicotinamide

| Technique | Principle |

| ABPP | Uses reactive probes to covalently label the active sites of enzymes. |

| CCCP | Employs a modified version of the compound with a reactive or reporter group to identify binding partners. |

Biochemical Pathway Analysis and Validation of Molecular Targets

The precise biochemical pathways and molecular targets of 2-(4-Bromophenoxy)nicotinamide have not been extensively elucidated in publicly available scientific literature. However, based on the known mechanisms of its parent compound, nicotinamide (B372718), and structure-activity relationship (SAR) studies of related derivatives, a putative mode of action can be inferred. This section will, therefore, focus on the established biochemical roles of nicotinamide and the potential molecular targets that may be modulated by its 2-(4-bromophenoxy) derivative.

Hypothesized Involvement in the NAD⁺ Salvage Pathway

Nicotinamide is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are crucial for numerous cellular processes. patsnap.com These coenzymes participate in redox reactions essential for energy metabolism, DNA repair, and cell signaling. patsnap.com The primary mechanism for maintaining cellular NAD⁺ levels is the salvage pathway, which recycles nicotinamide. patsnap.comresearchgate.netaboutnad.com

In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). patsnap.comresearchgate.net Subsequently, NMN is adenylylated to form NAD⁺ by nicotinamide mononucleotide adenylyltransferase (NMNAT). patsnap.com Given its structural similarity, it is plausible that 2-(4-Bromophenoxy)nicotinamide could interact with components of this pathway, although specific enzymatic assays are required for confirmation.

Potential Molecular Targets

SAR studies on nicotinamide analogs have identified several enzymes that could be potential targets for 2-(4-Bromophenoxy)nicotinamide. These primarily include Poly(ADP-ribose) polymerases (PARPs) and Nicotinamide N-Methyltransferase (NNMT).

Poly(ADP-ribose) Polymerases (PARPs):

PARP enzymes are involved in DNA repair and cell death pathways. patsnap.com They utilize NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a process that is critical for signaling DNA damage. patsnap.comnih.gov Nicotinamide itself is a known inhibitor of PARP activity. patsnap.com Research on nicotinamide analogues suggests that modifications to the nicotinamide structure can influence their inhibitory potency against PARP. While direct inhibition data for 2-(4-Bromophenoxy)nicotinamide is not available, the inhibitory concentrations of other nicotinamide derivatives provide a comparative context.

Nicotinamide N-Methyltransferase (NNMT):

NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridines, playing a role in xenobiotic metabolism and regulating cellular NAD⁺ levels. nih.govnih.gov Overexpression of NNMT has been linked to various diseases, making it a potential therapeutic target. acs.orgrsc.org Several studies have focused on developing potent NNMT inhibitors based on the nicotinamide scaffold. nih.govnih.govacs.orgrsc.orgacs.org The structural features of 2-(4-Bromophenoxy)nicotinamide suggest it could potentially interact with the nicotinamide-binding site of NNMT.

Below is a table summarizing the inhibitory activities of various nicotinamide analogues against PARP and NNMT, as reported in the literature.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nicotinamide | PARP-1 | ~15 | patsnap.com |

| Compound 1 | hNNMT | 0.26 | nih.gov |

| Compound 2 | hNNMT | 1.6 | nih.gov |

| Compound 3 | hNNMT | 0.18 | nih.gov |

| JBSNF-000088 | hNNMT | >30 (for N-methylated product) | nih.gov |

| Compound 78 | NNMT | 1.41 | acs.org |

Sirtuins:

Sirtuins are a class of NAD⁺-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and aging. patsnap.com Nicotinamide acts as a feedback inhibitor of sirtuin activity. researchgate.net It is conceivable that 2-(4-Bromophenoxy)nicotinamide could also modulate sirtuin function, although this remains to be experimentally verified.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles

The development of next-generation analogs of 2-(4-Bromophenoxy)nicotinamide with superior biological activity and drug-like properties is a critical next step. This will involve a systematic investigation of the structure-activity relationships (SAR) to identify key molecular features that govern its biological effects.

Another promising approach is molecular hybridization, where the 2-(4-Bromophenoxy)nicotinamide scaffold is combined with other pharmacophores known to have desirable biological activities. This has been successfully employed in the design of novel anticancer and antimicrobial agents. nih.govnews-medical.net For example, incorporating moieties that target specific enzymes or receptors could lead to dual-action drugs with enhanced efficacy.

The synthesis of these new analogs will likely follow established chemical routes, potentially involving condensation reactions to form the core triazine structure from precursor molecules. nih.gov The precise synthetic pathway will depend on the specific modifications being introduced.

A key aspect of this research will be to establish a clear SAR. This involves synthesizing a library of analogs and systematically evaluating their biological activity. This data will be crucial for understanding how different chemical modifications influence the compound's potency, selectivity, and pharmacokinetic profile, ultimately guiding the design of more effective drug candidates. nih.govresearchgate.net

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

A thorough understanding of the mechanism of action of 2-(4-Bromophenoxy)nicotinamide is essential for identifying its most promising therapeutic applications. Given its structural similarity to nicotinamide (B372718), it is plausible that it may share some of its biological targets and pathways.

Nicotinamide is a known inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP) and sirtuins (e.g., SIRT1 and SIRT2), which are involved in DNA repair, cellular metabolism, and inflammation. nih.gov It is also a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. nih.gov Therefore, initial mechanistic studies for 2-(4-Bromophenoxy)nicotinamide could focus on its effects on these pathways.

Based on the known roles of these pathways in various diseases, several therapeutic areas warrant investigation. For instance, PARP inhibitors are used in cancer therapy, suggesting a potential role for 2-(4-Bromophenoxy)nicotinamide or its analogs in oncology. nih.gov The anti-inflammatory properties of nicotinamide also suggest potential applications in treating inflammatory skin conditions or other inflammatory disorders. siliconcanals.comnih.gov Furthermore, the involvement of nicotinamide in cellular energy metabolism and neuroprotection points towards possible uses in neurodegenerative diseases. researchgate.net

Recent research has also highlighted the potential of nicotinamide in inhibiting fibrotic scar formation by suppressing the TGFβ/SMADs signaling pathway, opening up possibilities for its use in conditions like spinal cord injury. nih.gov The anticancer activity of nicotinamide has been observed in melanoma, where it was shown to inhibit tumor growth both in vitro and in vivo. nih.gov These findings provide a strong rationale for investigating 2-(4-Bromophenoxy)nicotinamide in similar contexts.

| Potential Therapeutic Area | Rationale Based on Nicotinamide's Mechanism of Action |

| Oncology | Inhibition of PARP and SIRT1/2, enzymes involved in DNA repair and cancer cell survival. nih.govnih.gov |

| Dermatology | Anti-inflammatory effects and prevention of UV-induced cellular energy crisis. nih.govwikipedia.org |

| Neurodegenerative Diseases | Enhancement of NAD+ synthesis, neuroprotective effects, and modulation of neuronal function. researchgate.net |

| Fibrotic Disorders | Suppression of the TGFβ/SMADs signaling pathway involved in fibrosis. nih.gov |

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a comprehensive understanding of the biological effects of 2-(4-Bromophenoxy)nicotinamide, the integration of advanced "omics" technologies is indispensable. These high-throughput approaches allow for a global analysis of molecular changes within a biological system in response to a drug, providing a detailed picture of its mechanism of action and potential off-target effects.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how 2-(4-Bromophenoxy)nicotinamide alters gene expression patterns. This can help identify the signaling pathways and cellular processes that are modulated by the compound. For example, a transcriptomic analysis could reveal whether the compound upregulates or downregulates genes involved in cell cycle control, apoptosis, or inflammation.

Proteomics , the large-scale study of proteins, can provide insights into how the compound affects protein expression, modification, and interaction. This can help to identify the direct protein targets of 2-(4-Bromophenoxy)nicotinamide and the downstream signaling cascades that are activated or inhibited.

Metabolomics , the study of the complete set of small-molecule metabolites, can shed light on how the compound impacts cellular metabolism. Given the link between nicotinamide and NAD+ metabolism, a metabolomic analysis could be particularly informative, revealing changes in energy metabolism and other metabolic pathways. A study combining metabolomics and transcriptomics successfully identified nicotinamide as an inhibitor of fibrotic scar formation. nih.gov

The data generated from these omics platforms can be integrated to construct a comprehensive network of the compound's biological interactions. This systems-level understanding will be invaluable for predicting its therapeutic efficacy and potential side effects, and for identifying biomarkers that could be used to monitor treatment response in future clinical trials.

Development of Robust Preclinical Models for Efficacy Assessment

The evaluation of the therapeutic efficacy of 2-(4-Bromophenoxy)nicotinamide and its analogs will require the use of robust preclinical models that can accurately recapitulate human diseases. A multi-tiered approach, starting with simple in vitro models and progressing to more complex in vivo systems, will be necessary.

Initial screening can be performed using in vitro cell-based assays . These assays are useful for quickly assessing the compound's activity against specific cell types, such as cancer cell lines or immune cells. For example, the anti-proliferative effects of the compound could be tested on a panel of cancer cell lines to identify sensitive tumor types. nih.govnih.gov

More physiologically relevant in vitro models, such as 3D organoids , are becoming increasingly important in drug discovery. news-medical.net Organoids are self-organizing, three-dimensional structures grown from stem cells that can mimic the architecture and function of human organs. Testing 2-(4-Bromophenoxy)nicotinamide on tumor organoids, for instance, could provide a better prediction of its anti-cancer efficacy in patients.

Ultimately, in vivo animal models will be required to assess the compound's efficacy, pharmacokinetics, and safety in a whole-organism context. For cancer research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard. siliconcanals.comnih.gov These models have been shown to better reflect the heterogeneity of human tumors and can be used to test the efficacy of novel drug candidates in a more clinically relevant setting. nih.govnih.gov The development and use of such advanced preclinical models will be crucial for the successful translation of 2-(4-Bromophenoxy)nicotinamide from the laboratory to the clinic.

| Preclinical Model | Application for Efficacy Assessment |

| In vitro Cell Lines | High-throughput screening for bioactivity (e.g., anti-proliferative, anti-inflammatory effects). nih.govnih.gov |

| 3D Organoids | Evaluation of efficacy in a more physiologically relevant, organ-like environment. news-medical.net |

| Patient-Derived Xenografts (PDX) | Assessment of anti-tumor efficacy in a model that reflects human tumor heterogeneity. siliconcanals.comnih.gov |

| Genetically Engineered Mouse Models (GEMMs) | Studying the compound's effect in the context of specific genetic alterations that drive disease. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenoxy)nicotinamide, and how can purity be optimized?

Methodological Answer:

- Synthetic Route: A common approach involves coupling 4-bromophenol with a nicotinamide derivative using a nucleophilic aromatic substitution reaction. Activate the hydroxyl group of 4-bromophenol with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) and react with 2-chloronicotinamide under reflux conditions .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-(4-Bromophenoxy)nicotinamide?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regioselectivity of the phenoxy-nicotinamide bond. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the amide proton (δ ~10.2 ppm) .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/methanol). Refine using OLEX2 or SHELXT to resolve bond lengths/angles and verify bromine placement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against NAD+-dependent enzymes (e.g., sirtuins) using fluorometric substrates. Optimize assay conditions (pH 7.4, 25°C) with positive controls like nicotinamide .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to known nicotinamide analogs .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

- Hypothesis Testing: Investigate off-target effects via kinome profiling or proteomics. For example, use ATP-competitive binding assays to rule out kinase inhibition .

- Metabolic Stability: Assess compound stability in cell lysates (LC-MS/MS quantification over 24 hours). Adjust experimental design to include serum-free media to exclude protein-binding artifacts .

Q. What strategies address poor crystallinity during X-ray structure determination?

Methodological Answer:

- Co-crystallization: Co-crystallize with a binding partner (e.g., human sirtuin-1) to stabilize the structure. Use hanging-drop vapor diffusion with PEG 3350 as a precipitant .

- Low-Temperature Data Collection: Collect diffraction data at 100 K to reduce thermal motion. If twinning occurs, reprocess data using the TwinRotMat algorithm in OLEX2 .

Q. How to design SAR studies to optimize its enzyme inhibitory potency?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with substituents at the pyridine ring (e.g., 5-cyano or 6-methyl groups) to probe steric/electronic effects. Evaluate IC₅₀ shifts via dose-response curves .

- Computational Guidance: Perform molecular docking (AutoDock Vina) using published sirtuin structures (PDB: 4I5I). Prioritize analogs with improved predicted binding energies .

Q. What analytical methods detect degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 2 (HCl), pH 10 (NaOH), and UV light. Analyze degradation products via LC-HRMS (Q-TOF) with MSE data-independent acquisition .

- Stability-Indicating Assays: Validate HPLC methods using ICH guidelines (linearity, LOD/LOQ). Identify hydrolytic cleavage products (e.g., 4-bromophenol) via retention time matching with standards .

Methodological Challenges and Solutions

8. Interpreting conflicting computational vs. experimental binding affinities:

- Issue: DFT-predicted binding energies may not match SPR-measured KD values due to solvent effects.

- Solution: Include explicit water molecules in MD simulations (AMBER) and recalculate binding free energies via MM-PBSA .

9. Handling low yields in scale-up synthesis:

- Issue: Coupling reaction yields drop >5 g due to poor solubility.

- Solution: Switch to microwave-assisted synthesis (100°C, 30 min) with DMSO as a co-solvent. Implement continuous flow purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.